5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core structure
Preparation Methods
The synthesis of 5-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Functionalization with fluorophenyl and methoxyphenyl groups: These groups can be added through various coupling reactions, such as Suzuki or Buchwald-Hartwig coupling
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
5-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with specific biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it may be investigated as a lead compound in drug discovery efforts.
Industry: It can be used in the development of new materials or as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 1-(4-fluorophenyl)indol-5-yl]-[3-azetidin-1-yl]methanone
- 2-[(trifluoromethyl)thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrrole .
Properties
Molecular Formula |
C25H24FN5O3 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H24FN5O3/c1-34-21-8-2-18(3-9-21)22-16-23-25(33)30(14-15-31(23)27-22)17-24(32)29-12-10-28(11-13-29)20-6-4-19(26)5-7-20/h2-9,14-16H,10-13,17H2,1H3 |
InChI Key |
LBZLDRPUYXBMJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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